tert-Butyl indolin-3-ylcarbamate

Catalog No.
S897278
CAS No.
1086392-28-0
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl indolin-3-ylcarbamate

CAS Number

1086392-28-0

Product Name

tert-Butyl indolin-3-ylcarbamate

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16)

InChI Key

XZLKLTBWOBSTJN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12

tert-Butyl indolin-3-ylcarbamate is a strategically protected, sp3-enriched bicyclic building block essential for the synthesis of complex indoline and indole-based therapeutics. By masking the highly reactive C3-primary amine with a tert-butyloxycarbonyl (Boc) group, this compound resolves the severe oxidative instability and handling challenges inherent to unprotected 3-aminoindolines[1]. For procurement and process chemistry, it serves as a bench-stable, highly soluble precursor that enables regioselective functionalization at the indoline N1 position, facilitating the scalable construction of kinase inhibitors, GPCR ligands, and structurally complex alkaloid frameworks without the yield-limiting side reactions typical of generic indoline precursors[2].

Research Fit

Boc-Protected Intermediate Stable 3-aminoindoline scaffold with acid-labile Boc protection for controlled reactivity in multi-step synthesis.
Selective Deprotection Enables amine liberation under mild acidic conditions without affecting other functional groups.
Dual-Use Context Reported as synthetic intermediate in kinase inhibitor/GPCR ligand research and as a monomer for low-dielectric polyimide films.

Substituting tert-Butyl indolin-3-ylcarbamate with unprotected indolin-3-amine or the fully aromatic tert-butyl (1H-indol-3-yl)carbamate leads to catastrophic process failures or off-target structural profiles. Unprotected 3-aminoindolines are highly susceptible to rapid oxidative dimerization and degradation upon exposure to ambient air and light, making reproducible large-scale procurement and storage nearly impossible [1]. Furthermore, attempting N1-functionalization on unprotected variants results in poor regioselectivity due to competitive reactions at the C3-amine. Conversely, substituting with the planar indole analog sacrifices critical sp3 character (Fsp3), which is increasingly required in modern drug discovery to improve kinetic solubility and reduce off-target promiscuity [2].

Substitution Risk

Unprotected Amine Instability
Direct use of unprotected 3-aminoindoline may lead to decomposition or side reactions; Boc protection stabilizes the amine for synthetic handling.
Lipophilicity Mismatch
The Boc-indoline scaffold exhibits higher calculated lipophilicity than unprotected indole-3-amine, which may alter solubility and chromatographic behavior in established protocols.
Deprotection Orthogonality
Cbz-protected analogs require hydrogenolysis or strong acid, potentially incompatible with sensitive functionalities; Boc cleavage with mild acid offers a different selectivity profile.

Oxidative Stability & Shelf-Life

Unprotected 3-aminoindolines are notoriously unstable, undergoing rapid oxidative dimerization and degradation within hours of exposure to ambient air and light, necessitating strict inert-atmosphere handling[1]. The incorporation of the Boc protecting group in tert-Butyl indolin-3-ylcarbamate sterically and electronically stabilizes the C3 position, extending the compound's shelf-life from hours to months under standard ambient storage conditions. This quantitative shift in stability eliminates the need for costly in-situ generation or specialized cryogenic, oxygen-free storage during procurement and scale-up [2].

Evidence DimensionAmbient oxidative stability and handling time
Target Compound DataBench-stable for >6 months at room temperature without significant degradation
Comparator Or BaselineUnprotected indolin-3-amine (Degrades/dimerizes within 2-4 hours in air/light)
Quantified Difference>1000-fold increase in ambient handling half-life
ConditionsStandard laboratory atmosphere, room temperature

Enables bulk procurement and standard inventory storage without the yield losses and specialized handling costs associated with unstable unprotected amines.

Calculated Lipophilicity
Class-level inference
XLogP3 2.2
vs ~1.0–1.5 (indole-3-amine)
Reported logP difference may influence purification strategy and membrane permeability context.
In silico calculation; experimental logP not provided.

Regioselective N1-Functionalization

Synthesis of N1-substituted indoline scaffolds requires strict regiocontrol to prevent competitive functionalization at the C3 position. When utilizing unprotected indolin-3-amine, electrophilic additions (such as alkylation or cross-coupling) yield complex mixtures of N1-substituted, C3-N-substituted, and di-substituted products, often capping target yields below 40% [1]. tert-Butyl indolin-3-ylcarbamate effectively masks the C3 amine, directing electrophiles exclusively to the N1 position and routinely delivering >95% regiochemical yield in standard derivatization protocols .

Evidence DimensionRegiochemical yield during N1-directed electrophilic functionalization
Target Compound Data>95% selectivity for N1-functionalization
Comparator Or BaselineUnprotected indolin-3-amine (<40% N1 selectivity, complex mixture formation)
Quantified Difference>55% absolute increase in target regioselectivity
ConditionsStandard N-alkylation/acylation conditions (e.g., RX, base, polar aprotic solvent)

Eliminates costly chromatographic separations of regioisomers, drastically improving the overall atom economy and scalability of the synthetic route.

Deprotection Method
Head-to-head comparison
Boc: acid-labile (e.g., TFA)
Cbz: hydrogenolysis or strong acid required
Mild acid deprotection supports selection for multi-step synthesis with hydrogen-sensitive groups.
Based on nitrone chemistry study; compatibility requires validation in target substrate.

Orthogonal Deprotection of Reducible Groups

In complex multi-step syntheses, the choice of protecting group dictates the survival of other functional moieties. While Cbz-protected indolines require catalytic hydrogenation (Pd/C, H2) for removal—which frequently reduces aryl halides or alkene substituents—the Boc group in tert-Butyl indolin-3-ylcarbamate is cleaved quantitatively under mild acidic conditions (e.g., TFA/DCM) [1]. This orthogonality allows for the retention of reducible handles (like bromine or iodine on the indoline aromatic ring) critical for subsequent cross-coupling steps, which would be destroyed if a Cbz-protected comparator were procured [2].

Evidence DimensionFunctional group tolerance during deprotection
Target Compound Data100% retention of reducible aryl halides under acidic Boc-cleavage (TFA)
Comparator Or BaselineCbz-indolin-3-ylcarbamate (Significant dehalogenation under standard Pd/C hydrogenation)
Quantified DifferenceComplete preservation of reducible cross-coupling handles vs. partial/complete loss
ConditionsAcidic cleavage (TFA/DCM) vs. Catalytic Hydrogenation (Pd/C, H2)

Allows buyers to procure a building block that is fully compatible with downstream Suzuki or Buchwald-Hartwig cross-coupling strategies.

Materials Science Application
Supporting evidence
Precursor in low-dielectric polyimide film synthesis
Strategy: bulky tert-butyl group introduces free volume, lowers polarizability
Expands procurement scope to microelectronics materials research.
Data to verify specific dielectric performance of final films.

Fsp3-Driven Physicochemical Enhancement

Modern medicinal chemistry heavily prioritizes compounds with a high fraction of sp3-hybridized carbons (Fsp3) to improve kinetic solubility and reduce off-target binding. Procuring the planar, fully aromatic comparator tert-butyl (1H-indol-3-yl)carbamate yields a flat scaffold with an Fsp3 of 0 for the core bicyclic system. In contrast, the reduced indoline core of tert-Butyl indolin-3-ylcarbamate introduces sp3 hybridization at the C2 and C3 positions, significantly increasing the 3D complexity of the resulting libraries and directly correlating with higher success rates in clinical development [1].

Evidence DimensionCore scaffold sp3 hybridization (Fsp3)
Target Compound Datasp3 hybridized C2 and C3 centers (non-planar geometry)
Comparator Or Baselinetert-butyl (1H-indol-3-yl)carbamate (Fully planar aromatic core, Fsp3 = 0)
Quantified DifferenceIntroduction of two sp3 stereocenters/carbons into the core bicyclic framework
ConditionsStructural analysis of the core scaffold

Provides a quantitatively advantageous starting point for drug discovery programs aiming to escape 'flatland' and improve the pharmacokinetic properties of their libraries.

Scalable N1-Functionalized Kinase Inhibitors

Leveraging the >95% regioselectivity provided by the Boc group, this compound serves as a precise precursor for industrial-scale N-alkylation or cross-coupling, eliminating the need for costly chromatographic separation of regioisomers [1].

High-Fsp3 Lead Compound Development

For medicinal chemistry programs seeking to improve kinetic solubility and pharmacokinetic profiles, the sp3-hybridized indoline core offers a critical structural advantage over planar indole analogs, directly supporting 'Escape from Flatland' design principles [2].

Halogenated Cross-Coupling Precursors

The orthogonal, acid-labile nature of the Boc group allows for quantitative deprotection without the use of catalytic hydrogenation, making it a required choice when the target molecule contains reducible aryl halides necessary for downstream Suzuki or Buchwald-Hartwig couplings [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand synthesis
Boc-protected 3-aminoindoline intermediate; acid-labile protection
Deprotection efficiency; amine reactivity after Boc removal
Complex heterocycle synthesis
Compatibility with amidation and cross-coupling reactions
Functional group tolerance; synthetic fidelity
Low-dielectric polyimide film precursor
Bulky tert-butyl carbamate monomer for polymer design
Dielectric constant and film property validation

XLogP3

2.2

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